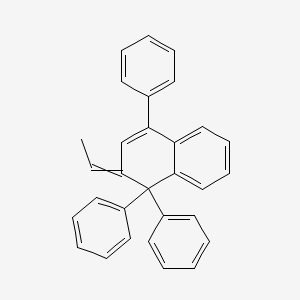
C26H35N3O4S2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C26H35N3O4S2 is a complex organic molecule. This compound is known for its significant applications in various fields, including chemistry, biology, and medicine. The molecular weight of this compound is approximately 517.7038 g/mol . Its structure includes a benzothiazole ring and a sulfonamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C26H35N3O4S2 involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 5-chloro-6-methoxycarbonyl uracil with reducing agents to obtain 5-chloro-6-hydroxymethyl uracil . This intermediate is then subjected to further reactions, including hydroxylation and chlorination, to form the final product. The reaction conditions are usually mild, and the process avoids the use of highly toxic reagents, ensuring safety and high yield .
Industrial Production Methods
Industrial production of This compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and yield. The process includes the use of readily available raw materials and environmentally friendly procedures to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
C26H35N3O4S2: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of This compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
C26H35N3O4S2: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as an additive in materials science
Mechanism of Action
The mechanism of action of C26H35N3O4S2 involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for its therapeutic applications .
Comparison with Similar Compounds
C26H35N3O4S2: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures include other benzothiazole derivatives and sulfonamides.
Uniqueness: The presence of both benzothiazole and sulfonamide groups in This compound provides it with unique chemical properties, such as enhanced stability and reactivity, making it more effective in its applications compared to other similar compounds
Properties
Molecular Formula |
C26H35N3O4S2 |
|---|---|
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[(2S)-1-(2,5-dimethylanilino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C26H35N3O4S2/c1-18-6-9-22(10-7-18)35(32,33)29-14-11-21(12-15-29)25(30)27-23(13-16-34-4)26(31)28-24-17-19(2)5-8-20(24)3/h5-10,17,21,23H,11-16H2,1-4H3,(H,27,30)(H,28,31)/t23-/m0/s1 |
InChI Key |
IPQMATZTESESIP-QHCPKHFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N[C@@H](CCSC)C(=O)NC3=C(C=CC(=C3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC(CCSC)C(=O)NC3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


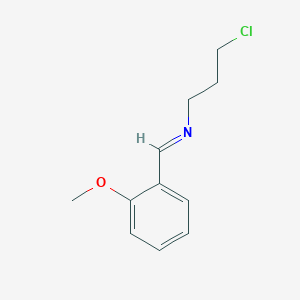
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)

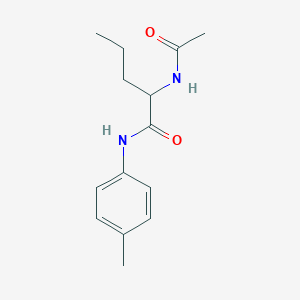

![2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12617726.png)
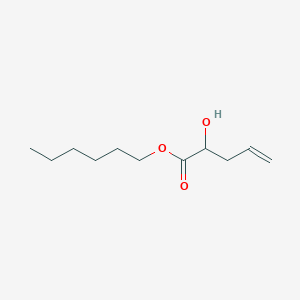
propanedioic acid](/img/structure/B12617738.png)
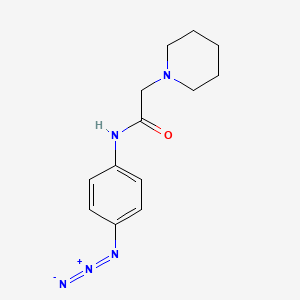
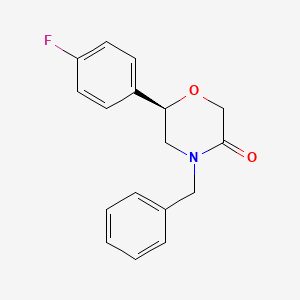
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
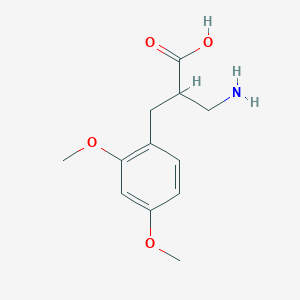
![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)
